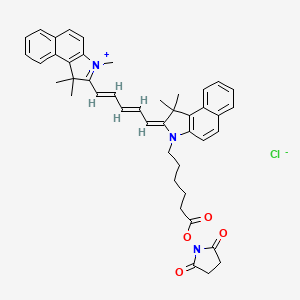
2-(3-Chloro-2-methylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-methylphenyl)benzoic acid, 95% (2-CMPB) is an organic compound used in the synthesis of organic compounds and as an intermediate in the production of pharmaceuticals and other organic chemicals. It is a white crystalline solid with a melting point of 153-155°C. 2-CMPB is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and other organic chemicals.
Scientific Research Applications
2-(3-Chloro-2-methylphenyl)benzoic acid, 95% has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic chemicals. In addition, 2-(3-Chloro-2-methylphenyl)benzoic acid, 95% has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and thiophenes.
Mechanism Of Action
The mechanism of action of 2-(3-Chloro-2-methylphenyl)benzoic acid, 95% is not well understood. It is believed that the compound reacts with a variety of functional groups, such as esters, amides, and alcohols, to form a variety of products. The reaction is believed to occur via nucleophilic substitution and/or electrophilic addition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chloro-2-methylphenyl)benzoic acid, 95% are not well understood. However, it has been suggested that the compound may have some anti-inflammatory and antioxidant properties. In addition, 2-(3-Chloro-2-methylphenyl)benzoic acid, 95% has been shown to inhibit the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
2-(3-Chloro-2-methylphenyl)benzoic acid, 95% is a useful intermediate for the synthesis of various organic compounds, and has a relatively low cost. However, it is important to note that the compound is toxic and should be handled with care. In addition, the compound is hygroscopic, meaning that it can absorb moisture from the air, and should be stored in a tightly sealed container.
Future Directions
There are several potential future directions for research into 2-(3-Chloro-2-methylphenyl)benzoic acid, 95%. These include further research into the biochemical and physiological effects of the compound, as well as further research into its mechanism of action. In addition, further research into the synthesis of other organic compounds using 2-(3-Chloro-2-methylphenyl)benzoic acid, 95% could be beneficial. Finally, further research into the toxicity of 2-(3-Chloro-2-methylphenyl)benzoic acid, 95% could help to identify potential applications for the compound.
Synthesis Methods
2-(3-Chloro-2-methylphenyl)benzoic acid, 95% can be synthesized by several methods. The most common method is the reaction of 2-chloro-2-methylphenol and benzoyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures between 70-80°C. The product is then purified by recrystallization or column chromatography.
properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-10(7-4-8-13(9)15)11-5-2-3-6-12(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLURPRPWUXMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680720 |
Source


|
| Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-methylphenyl)benzoic acid | |
CAS RN |
1181269-66-8 |
Source


|
| Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)










